molecular formula C8H6ClNO B095198 5-Chloro-2-methylbenzoxazole CAS No. 19219-99-9

5-Chloro-2-methylbenzoxazole

Cat. No. B095198
CAS RN: 19219-99-9
M. Wt: 167.59 g/mol
InChI Key: HJCIGAUHTJBHBQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific compound of interest, 5-chloro-2-methylbenzoxazole, would have a chlorine atom substituted at the 5-position and a methyl group at the 2-position of the benzoxazole ring structure.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. While the provided papers do not directly describe the synthesis of 5-chloro-2-methylbenzoxazole, they do offer insights into the synthesis of related compounds. For instance, the synthesis of 5-chloro-3-(2-thienyl)-2,1-benzisoxazole was achieved through the condensation of o-nitrobenzaldehyde with thiophene in the presence of hydrochloric acid . Similarly, 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole was synthesized from its 4-oxo derivative . These methods could potentially be adapted for the synthesis of 5-chloro-2-methylbenzoxazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of the benzoxazole core. X-ray diffraction techniques are commonly used to elucidate the crystal structure of these compounds. For example, the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole was determined using X-ray analysis, revealing a non-planar conformation . Although the exact structure of 5-chloro-2-methylbenzoxazole is not provided, similar analytical techniques could be employed to determine its molecular geometry.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions due to the reactivity of the heterocyclic ring and substituents. The papers describe reactions such as the coupling of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid , and the alkylation of enolates by 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole . These reactions highlight the versatility of benzoxazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be inferred from spectroscopic studies and theoretical calculations. For instance, the vibrational frequencies and molecular electrostatic potential of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole were investigated using DFT methods . The HOMO-LUMO gap and NBO analysis provide insights into the electronic structure and stability of the molecule. Similar studies could be conducted on 5-chloro-2-methylbenzoxazole to understand its properties.

Scientific Research Applications

  • Thermochemical Studies : 5-Chloro-2-methylbenzoxazole has been studied for its thermochemical properties in both condensed and gaseous states. This research is crucial for understanding its energetic behavior in various applications, including material synthesis and energy-related fields (Silva, Cimas, & Silva, 2013).

  • Biotransformation by Marine Bacillus Sp. : This compound is a metabolite in the biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus sp. This discovery is significant in environmental bioremediation, as it shows the potential of certain bacteria to detoxify harmful compounds (Arora & Jain, 2012).

  • Analytical Separation Methods : It's used in the development of analytical methods for separating and detecting various organic compounds, showing its significance in analytical chemistry and pharmaceutical analysis (Wang, 2013).

  • Photochemical Transformations and Reactions : 5-Chloro-2-methylbenzoxazole is involved in the study of photochemical transformations and reactions, which has implications in organic synthesis and the development of photo-responsive materials (Gvozdev et al., 2021).

  • Role in Organometallic Chemistry : Its derivatives are involved in the synthesis of cationic cyclic carbene complexes of various metals, suggesting its utility in the field of coordination chemistry and potential applications in catalysis (Fraser, Roper, & Stone, 1974).

  • Lithiation Studies : 5-Chloro-2-methylbenzoxazole has been used in lithiation studies, indicating its relevance in creating organometallic derivatives and exploring new ligands in coordination chemistry (Kerschl & Wrackmeyer, 1987).

  • Decolourization by Soil Bacteria : Similar to the marine Bacillus sp., soil bacteria like Bacillus subtilis have shown the ability to decolourize and biotransform 4-chloro-2-nitrophenol into 5-Chloro-2-methylbenzoxazole, which is important for environmental cleanup (Arora, 2012).

  • Material Science Applications : Studies have shown its use in creating complexes with properties relevant to materials science, such as in the creation of Zinc(II) complexes with potential applications in various industrial and research fields (Ali et al., 2022).

Safety And Hazards

5-Chloro-2-methylbenzoxazole may cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment when handling this compound .

Future Directions

Benzoxazole derivatives, including 5-Chloro-2-methylbenzoxazole, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, future research may focus on exploring the potential applications of 5-Chloro-2-methylbenzoxazole in medicinal chemistry and drug development .

properties

IUPAC Name

5-chloro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCIGAUHTJBHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051831
Record name 5-Chloro-2-methylbenzoxazole
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylbenzoxazole

CAS RN

19219-99-9
Record name 5-Chloro-2-methylbenzoxazole
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Record name Benzoxazole, 5-chloro-2-methyl-
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Record name 19219-99-9
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Record name Benzoxazole, 5-chloro-2-methyl-
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Record name 5-Chloro-2-methylbenzoxazole
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Record name 5-chloro-2-methylbenzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
PK Arora, RK Jain - Biodegradation, 2012 - Springer
… the formation of 5-chloro-2-methylbenzoxazole from 4C2NP by … 5-chloro-2-methylbenzoxazole (5C2MBZ). This is the first report of biological formation of 5-chloro-2-methylbenzoxazole. …
Number of citations: 34 link.springer.com
ALR Silva, A Cimas, MDMCR da Silva - The Journal of Chemical …, 2013 - Elsevier
… At T = 298.15 K, the standard (p = 0.1 MPa) molar enthalpy of sublimation of benzoxazole and 5-chloro-2-methylbenzoxazole and of vaporization of 2-chlorobenzoxazole, (69.2 ± 0.8) …
Number of citations: 21 www.sciencedirect.com
ALR Silva, A Cimas, MDMC Ribeiro da Silva - Structural Chemistry, 2013 - Springer
… Continuing our recent work reporting the thermodynamics of benzoxazole, 2-chlorobenzoxazole and 5-chloro-2-methylbenzoxazole [13], this paper presents a detailed experimental …
Number of citations: 12 link.springer.com
PK Arora, H Bae - Microbial cell factories, 2014 - Springer
… with to that of the 5-chloro-2-methylbenzoxazole (Figure 4). On … 5-chloro-2-methylbenzoxazole. Previous studies have also been showed the formation of 5-chloro-2-methylbenzoxazole …
Number of citations: 22 link.springer.com
PK Arora, A Srivastava, VP Singh - Journal of Chemistry, 2016 - hindawi.com
… subtilis RKJ 700 biotransformed 4C2NP into 5-chloro-2-methylbenzoxazole. In this study, Bacillus aryabhattai strain PC-7 also biotransformed 4C2NP into 5-chloro2-methylbenzoxazole …
Number of citations: 13 www.hindawi.com
PK Arora - PLoS One, 2012 - journals.plos.org
… The degradation pathway of 4C2NP was studied and 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol and 5-chloro-2-methylbenzoxazole (5C2MBZ) were identified as …
Number of citations: 34 journals.plos.org
PK Arora, A Srivastava, VP Singh - Environmental Science and Pollution …, 2014 - Springer
… -2-acetaminophenol and finally converted to 5-chloro-2-methylbenzoxazole. Neither 4-chloro-2-acetaminophenol nor 5-chloro-2-methylbenzoxazole was detected as intermediates of …
Number of citations: 20 link.springer.com
KO Ali, HA Mohamad, T Gerber… - Acta Chimica Slovenica, 2022 - researchgate.net
… In summary, a new zinc(II) complex was synthesized with a 5-chloro-2-methylbenzoxazole ligand. The spectroscopic method and crystallographic data indicated the formation of a …
Number of citations: 1 www.researchgate.net
ALR Silva, JM Gonçalves, MDMCR da Silva - The Journal of Chemical …, 2018 - Elsevier
… compounds have a shortest C single bond F distance, 0.135 nm, due to a bigger inductive effect compared to the homologue chlorine compound, 5-chloro-2-methylbenzoxazole [1], …
Number of citations: 6 www.sciencedirect.com
PK Arora, A Sharma, R Mehta, BD Shenoy… - Microbial Cell …, 2012 - Springer
… strain MW-1[2] biotransformed 4C2NP into 5-chloro-2-methylbenzoxazole via the formation of 4C2AP and 4C2AAP (Figure 6d). Neither 5-chloro-2-methylbenzoxazole nor 4C2AAP was …
Number of citations: 34 link.springer.com

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